molecular formula C5H10N2O B8701403 2-Ethoxy-4,5-dihydro-1H-imidazole CAS No. 61076-74-2

2-Ethoxy-4,5-dihydro-1H-imidazole

Cat. No.: B8701403
CAS No.: 61076-74-2
M. Wt: 114.15 g/mol
InChI Key: JUGNCKDWOVIZRL-UHFFFAOYSA-N
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Description

2-Ethoxy-4,5-dihydro-1H-imidazole (CAS 61076-74-2) is a chemical compound belonging to the imidazoline family, characterized by the molecular formula C5H10N2O and a molecular weight of 114.146 g/mol . The imidazoline scaffold is a privileged structure in medicinal chemistry and drug discovery, known for its rich electronic properties that facilitate interactions with various biological targets . This makes it a valuable synthetic intermediate for developing compounds with a broad range of potential pharmacological activities, which may include anticancer, antimicrobial, and anti-inflammatory properties . Furthermore, this scaffold is highly efficient in coordination chemistry, readily forming complexes with various metal ions, such as copper(I), which are useful in the development of materials with luminescent or catalytic properties . As a building block, this compound provides researchers with a versatile template for the synthesis of more complex, hybrid molecules for use in biological evaluation and materials science . This product is intended for research applications and is not for diagnostic or therapeutic use.

Properties

CAS No.

61076-74-2

Molecular Formula

C5H10N2O

Molecular Weight

114.15 g/mol

IUPAC Name

2-ethoxy-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C5H10N2O/c1-2-8-5-6-3-4-7-5/h2-4H2,1H3,(H,6,7)

InChI Key

JUGNCKDWOVIZRL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NCCN1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares 2-Ethoxy-4,5-dihydro-1H-imidazole with key structural analogs:

Compound Name Molecular Formula Molecular Weight Key Substituent Key Applications/Activities Reference IDs
This compound C₅H₁₀N₂O 114.15 Ethoxy (-OCH₂CH₃) Antimicrobial precursor, CNS drug synthesis
2-Methoxy-4,5-dihydro-1H-imidazole C₄H₈N₂O 100.12 Methoxy (-OCH₃) Antimicrobial, synthetic intermediate
2-((2-Chlorobenzyl)thio)-4,5-dihydro-1H-imidazole C₁₀H₁₁ClN₂S 226.72 Chlorobenzylthio (-SC₆H₄Cl) Quorum sensing inhibition (QSI)
Lofexidine C₁₁H₁₂Cl₂N₂O 259.13 Dichlorophenoxyethyl α2-Adrenergic agonist (opioid withdrawal)
2-(Naphthalen-2-ylmethyl)-4,5-dihydro-1H-imidazole C₁₄H₁₄N₂ 210.27 Naphthylmethyl Antidepressant intermediate

Key Observations :

  • Ethoxy vs.
  • Substituent Diversity : Chlorobenzylthio and naphthylmethyl groups introduce steric bulk, which may improve target binding in QSI (e.g., 65% inhibition at 90 µM for 2-[4-(hexyloxy)phenyl]-4,5-dihydro-1H-imidazole) and antidepressant activity .
Antimicrobial Activity
  • 2-Ethoxy Derivatives : Synthesized analogs (e.g., ethyl 2-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole-1-yl acetate) show moderate activity against Gram-positive bacteria (S. aureus, MIC ~25 µg/mL) and fungi (C. albicans, MIC ~50 µg/mL), comparable to amoxicillin .
  • 2-Methoxy Analogs : Exhibit slightly lower potency (MIC ~50–100 µg/mL for S. aureus), suggesting ethoxy substitution enhances antimicrobial efficacy .
Quorum Sensing Inhibition (QSI)
  • The benzimidazole derivative 18a (IC₅₀ = 36.67 µM) outperforms 2-[4-(hexyloxy)phenyl]-4,5-dihydro-1H-imidazole (IC₅₀ = 56.38 µM), indicating that sulfur-containing substituents (e.g., thioether in 2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole) may improve QSI activity .

Pharmacophore and Structure-Activity Relationships (SAR)

  • Core Imidazoline Ring: Essential for protonation and interaction with biological targets (e.g., antimicrobial activity in , α2-adrenoceptor binding in ) .
  • Substituent Flexibility : Pharmacophore models () reveal that while the 4,5-dihydro-1H-imidazole moiety is present in substrates like clonidine, its absence in other active compounds (e.g., pyridine-based derivatives) underscores the importance of alternative protonable groups (e.g., tertiary amines) .

Preparation Methods

Reaction Mechanism

  • Precursor Activation : Amido-nitrile derivatives undergo deprotonation at the α-carbon, generating a nucleophilic site.

  • Cyclization : The nitrile group acts as an electrophile, enabling ring closure to form the 4,5-dihydroimidazole intermediate.

  • Ethoxy Group Introduction : Subsequent alkoxylation with ethanol in the presence of a base (e.g., K₂CO₃) introduces the 2-ethoxy substituent.

Key Parameters

ParameterOptimal ConditionImpact on Yield
CatalystNickel(II) acetate78–82%
SolventTetrahydrofuran (THF)Maximizes solubility
Temperature60–70°CPrevents side reactions
Reaction Time12–16 hoursEnsures completion

Industrial-scale production employs continuous flow reactors to enhance mass transfer and reduce side products.

One-Pot Synthesis via Aziridine Ring Expansion

A scalable one-pot method leverages aziridine precursors, enabling regiocontrolled formation of the imidazole ring. This approach avoids intermediate isolation, improving efficiency.

Procedure

  • Aziridine Activation : Treatment of aziridine with oxalyl chloride generates an imidoyl chloride intermediate.

  • Ring Expansion : Reaction with dimethylformamide (DMF) at 55°C induces ring expansion to form 2-imidazoline.

  • Ethoxylation : Ethanol quench introduces the ethoxy group, followed by purification via vacuum distillation.

Optimization Insights

  • Atmosphere : Argon prevents oxidation of sensitive intermediates.

  • Solvent Choice : Dichloromethane (DCM) ensures homogeneity, while DMF acts as both solvent and catalyst.

  • Yield : 68–74% with >95% purity after crystallization.

El-Saghier Reaction for Imidazole Core Construction

The El-Saghier reaction provides a green, solvent-free route to imidazole derivatives. This method employs ethyl cyanoacetate and ethyl glycinate hydrochloride, enabling tandem nucleophilic attacks and cyclization.

Mechanistic Steps

  • Nucleophilic Attack : Amine groups target the carbonyl of ethyl cyanoacetate, forming a cyanoacetamido intermediate.

  • Ring Closure : Intramolecular attack by the glycinate amino group generates the dihydroimidazole skeleton.

  • Ethoxy Functionalization : Alkylation with ethyl bromide completes the 2-ethoxy substitution.

Performance Metrics

ConditionOutcome
Temperature70°C (neat)
Time2 hours
Yield65–70%

Catalytic Hydrogenation for Ethoxy Group Installation

Derived from patented methodologies, this method introduces the ethoxy group via catalytic hydrogenation of vinyl or acetylene precursors.

Protocol

  • Vinyl Intermediate Synthesis : Bromination of 1-(2,3-dihydro-1H-inden-2-yl)ethanone yields a bromo-vinyl compound.

  • Imidazole Formation : Reaction with formamide produces a vinyl-substituted imidazole.

  • Hydrogenation : Palladium on carbon (Pd/C) catalyzes vinyl-to-ethyl reduction under H₂ gas (50 psi).

Industrial Adaptations

  • Catalyst Loading : 5% Pd/C achieves 90% conversion in 4 hours.

  • Purification : Recrystallization from acetone/water mixtures enhances purity to 98% .

Q & A

Q. What are the established synthetic routes for 2-Ethoxy-4,5-dihydro-1H-imidazole derivatives?

  • Methodological Answer: Synthesis typically involves multi-step reactions starting with ethyl acetoacetate or hydrazine derivatives. A common pathway includes:

Condensation : Reacting ethyl acetoacetate with hydrazine to form hydrazide intermediates.

Cyclization : Using solvents like ethanol or methanol under reflux to form the imidazole ring.

Functionalization : Introducing the ethoxy group via nucleophilic substitution or alkylation .
Key parameters include solvent polarity (e.g., ethanol enhances cyclization efficiency) and temperature control (60–80°C for optimal yield).

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound derivatives?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR):
  • ¹H NMR : Identifies proton environments (e.g., ethoxy group δ 1.2–1.4 ppm, imidazole ring protons δ 3.0–4.5 ppm).
  • ¹³C NMR : Confirms carbon backbone and substituents (e.g., carbonyl carbons δ 160–170 ppm) .
  • Infrared Spectroscopy (IR): Detects functional groups (e.g., C=O stretch ~1700 cm⁻¹, N-H bend ~3300 cm⁻¹).
  • X-ray Crystallography : Resolves 3D molecular geometry and hydrogen bonding patterns (using SHELX software for refinement) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

  • Methodological Answer:
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) increase reaction rates but may reduce selectivity. Ethanol balances yield and purity .
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency by 15–20% .
  • Temperature Gradients : Stepwise heating (50°C → 80°C) minimizes side reactions.
  • Data-Driven Analysis : Use Design of Experiments (DoE) to model interactions between variables (e.g., solvent, catalyst loading) .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer:
  • Comparative Binding Assays : Test derivatives against identical enzyme targets (e.g., cytochrome P450 isoforms) under standardized conditions .
  • Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing ethoxy with methoxy) to isolate activity contributors.
  • Meta-Analysis : Cross-reference biological data with structural databases (e.g., ChEMBL) to identify confounding factors (e.g., assay pH variations) .

Q. How do computational methods enhance the understanding of this compound interactions with biological targets?

  • Methodological Answer:
  • Molecular Docking : Use AutoDock Vina to predict binding modes with enzymes (e.g., fungal lanosterol demethylase).
  • Density Functional Theory (DFT) : Calculate charge distribution to explain nucleophilic attack susceptibility at the imidazole ring .
  • MD Simulations : Model ligand-protein dynamics over 100 ns to assess binding stability .

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